molecular formula C8H14O3 B1166556 lithium phthalocyanine CAS No. 111716-29-1

lithium phthalocyanine

Cat. No.: B1166556
CAS No.: 111716-29-1
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Description

Lithium phthalocyanine, also known as this compound, is a useful research compound. Its molecular formula is C8H14O3. The purity is usually 95%.
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Scientific Research Applications

Electron Paramagnetic Resonance Oximetry

Overview : Lithium phthalocyanine serves as a paramagnetic probe for measuring oxygen levels in biological systems. Its electron paramagnetic resonance (EPR) characteristics allow for precise determination of partial oxygen pressure (pO2pO_2) in vivo.

Key Findings :

  • The peak-to-peak line width of the EPR spectrum of LiPc is directly proportional to pO2pO_2, making it an effective tool for monitoring oxygen levels in tissues such as the heart, brain, and kidneys of rats .
  • LiPc's stability under varying physiological conditions (pH, temperature) enhances its reliability as an oximetry probe .

Case Study :

  • A study demonstrated the use of LiPc to measure pO2pO_2 in rat models, confirming its effectiveness in detecting physiological and pathological oxygen tensions ranging from 0.1 to 50 mmHg .

Organic Field-Effect Transistors (OFETs)

Overview : LiPc is utilized as an active layer in organic field-effect transistors, exhibiting n-type semiconducting properties.

Key Findings :

  • Crystalline forms of LiPc have been shown to maintain their n-type behavior even after prolonged exposure to air (up to 7 weeks) .
  • The stability and performance of LiPc-based OFETs position them as potential candidates for flexible electronics and low-cost display technologies.

Data Table: Performance Comparison of LiPc OFETs

ParameterValue
Typen-type semiconducting
StabilityMaintains behavior for 7 weeks in air
ApplicationFlexible electronics

Lithium-Sulfur Batteries

Overview : this compound is being explored as a host material for lithium-sulfur batteries, addressing challenges like the shuttle effect caused by lithium polysulfides.

Key Findings :

  • Transition metal phthalocyanines (TMPc), including those based on LiPc, can effectively anchor lithium polysulfides, enhancing battery performance .
  • Studies indicate that specific TMPc structures improve the conversion reactions between lithium polysulfides and lithium sulfide during battery operation, thus mitigating capacity loss .

Case Study :

  • Research highlighted the role of TMPc in facilitating sulfur reduction reactions within lithium-sulfur batteries, showcasing its potential to enhance energy density and cycle stability .

Magnetic Properties and Structural Studies

Overview : The magnetic properties of this compound have been extensively studied using EPR techniques.

Key Findings :

  • Different structural forms (x, α, and β) of LiPc exhibit unique magnetic characteristics that are crucial for applications in spintronics and magnetic sensors .
  • EPR studies reveal insights into the particle size-dependent line broadening effects caused by molecular oxygen interactions with LiPc .

Chemical Reactions Analysis

Oxidation Reactions with Halogens and Quinones

Lithium phthalocyanine undergoes oxidation with halogens (Cl₂, Br₂, I₂) and quinones to form stable radical species (LiPc·). The reaction proceeds via electron transfer, yielding LiPc· and halogenated byproducts .

Oxidizing AgentProductKey Observations
I₂ (in acetone)LiPc· + CH₃COCH₂IRadical confirmed via ESR (g = 2.0024, ΔH = 1.10 G) .
Chloranil (C₆Cl₄O₂)LiPc· + LiClRadical stability persists in trichlorobenzene but decomposes in polar solvents (DMSO, nitrobenzene) .
Bromanil (C₆Br₄O₂)LiPc· + LiBrDecomposition rate increases with solvent volume due to solubility effects .

Disproportionation of LiPc· occurs under thermal or solvent-driven conditions:

2LiPc Li2Pc+Pc(0)(Pc(0)=dehydrophthalocyanine)2\text{LiPc }\rightarrow \text{Li}_2\text{Pc}+\text{Pc}(0)\quad (\text{Pc}(0)=\text{dehydrophthalocyanine})

Li₂Pc reacts with water to regenerate LiPc· and LiOH .

Redox Mediation in Lithium–Oxygen Batteries

LiPc acts as a bifunctional redox mediator, facilitating discharge (Li₂O₂ formation) and charge (Li₂O₂ oxidation) :

Transition Metal in PhthalocyanineRedox Mediation Efficiency
Mn (d⁵), Co (d⁷), Ni (d⁸)High (optimal electron configuration)
Fe (d⁶), Cu (d⁹)Moderate
Zn (d¹⁰), Mg (non-d)None (no O₂ binding)

Density functional theory (DFT) calculations confirm that d-electron configurations govern O₂ binding and Li₂O₂ dissociation energetics .

Decomposition and Solvent Effects

LiPc· decomposes in organic solvents via:

  • Rapid degradation (30 min) in boiling trichlorobenzene or DMSO .

  • Slow degradation (20 days) at 20°C, forming Li₂Pc and Pc(0) .

The decomposition rate is independent of water content but accelerates with solvent volume, suggesting aggregation-dependent pathways .

Intercalation and Ionic Conductivity

Lithium intercalation into phthalocyanine frameworks shows high theoretical capacity (870 Ah/kg) but slow diffusion kinetics :

SystemLi⁺ Diffusion Coefficient (cm²/s)
H₂Pc in LiClO₄/PC4×10124\times 10^{-12}
Li-treated H₂Pc (NMR)5×10105\times 10^{-10}

Side reactions (e.g., propylene carbonate decomposition) limit reversibility in Li/FePc cells .

Structural Stability Under Thermal Stress

  • γ-phase : Stable below 95°C; linear O₂ response (0–21% pO₂) .

  • α-phase : Dominant above 150°C; EPR linewidth broadens (ΔH > 1.20 G) .

Phase transitions correlate with zeta potential shifts:

  • γ-LiPc: 2.4±0.61-2.4\pm 0.61 mV (low immune irritation) .

  • Li₂Pc: 53.08±2.37-53.08\pm 2.37 mV .

Properties

CAS No.

111716-29-1

Molecular Formula

C8H14O3

Molecular Weight

0

Synonyms

Lithium, (29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)-, (sp-4-1)-

Origin of Product

United States

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